4-Bromo-2-chlorobenzenesulfinic acid sodium salt
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Overview
Description
4-Bromo-2-chlorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3BrClNaO2S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it valuable in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chlorobenzenesulfinic acid sodium salt typically involves the sulfonation of 4-Bromo-2-chlorobenzene. This process can be carried out using sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
4-Bromo-2-chlorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-chlorobenzenesulfinic acid sodium salt involves its reactivity with nucleophiles and electrophiles. The sulfinic acid group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonic acid sodium salt: Similar in structure but lacks the bromine atom, making it less reactive in certain chemical reactions.
4-Bromobenzenesulfonic acid sodium salt: Lacks the chlorine atom, which affects its solubility and reactivity compared to 4-Bromo-2-chlorobenzenesulfinic acid sodium salt.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it suitable for a broader range of chemical reactions. This dual halogenation also improves its solubility in various solvents, making it more versatile in industrial applications .
Properties
Molecular Formula |
C6H3BrClNaO2S |
---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
sodium;4-bromo-2-chlorobenzenesulfinate |
InChI |
InChI=1S/C6H4BrClO2S.Na/c7-4-1-2-6(11(9)10)5(8)3-4;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
IPXXNUWIAORJIN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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